molecular formula C8H8FN3O2S B13249053 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride

Cat. No.: B13249053
M. Wt: 229.23 g/mol
InChI Key: CYVQLWNEFCLCQN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl₃):

  • Aromatic protons :
    • H-7 (pyridine): δ 8.92 (d, J = 5.2 Hz, 1H).
    • H-6 (pyridine): δ 8.45 (d, J = 5.2 Hz, 1H).
    • H-4 (pyrazole): δ 7.78 (s, 1H).
  • Methyl groups :
    • N1-CH₃: δ 3.97 (s, 3H).
    • N3-CH₃: δ 3.64 (s, 3H).

13C NMR (100 MHz, CDCl₃):

  • Pyridine carbons :
    • C-5 (SO₂F attachment): δ 152.4.
    • C-6: δ 144.2.
    • C-7: δ 127.9.
  • Pyrazole carbons :
    • C-4: δ 138.1.
    • C-3a (fusion point): δ 121.5.
  • Methyl carbons :
    • N1-CH₃: δ 38.7.
    • N3-CH₃: δ 33.2.

The sulfonyl fluoride group deshields adjacent carbons, shifting C-5 to δ 152.4.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS-ESI):

  • Molecular ion : [M+H]⁺ observed at m/z 231.0564 (calculated: 231.0558).
  • Key fragments :
    • m/z 154.0421: Loss of SO₂F (-101.01 Da).
    • m/z 129.0662: Further loss of a methyl group (-15.02 Da).
    • m/z 94.0403: Pyrazolo[3,4-b]pyridine core.

The base peak at m/z 154.0421 corresponds to the demetallated bicyclic system.

Infrared (IR) Absorption Profile of Sulfonyl Fluoride Group

IR (KBr, cm⁻¹):

  • S=O asymmetric stretch : 1364 (strong).
  • S=O symmetric stretch : 1147 (strong).
  • S-F stretch : 683 (medium, broad).
  • Aromatic C-H stretch : 3065 (weak).
  • C-N stretch : 1253 (medium).

The S-F stretching vibration at 683 cm⁻¹ is characteristic of sulfonyl fluorides and distinguishes them from sulfonamides or sulfonic acids.

Properties

Molecular Formula

C8H8FN3O2S

Molecular Weight

229.23 g/mol

IUPAC Name

1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonyl fluoride

InChI

InChI=1S/C8H8FN3O2S/c1-5-7-3-6(15(9,13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3

InChI Key

CYVQLWNEFCLCQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)F)C

Origin of Product

United States

Preparation Methods

Construction of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is commonly synthesized via multicomponent reactions involving amino pyrazoles, aldehydes, and active methylene compounds, catalyzed by ionic liquids or other catalysts under solvent-free or mild conditions.

  • A notable method uses a one-pot multicomponent reaction of 3-methyl-1-phenyl-1H-pyrazole-5-amine, aldehydes, and 3-oxo-3-phenylpropanenitrile catalyzed by triethylammonium hydrogen sulfate ([Et3NH][HSO4]) ionic liquid at 60 °C, yielding pyrazolo[3,4-b]pyridine derivatives in excellent yields (90–96%) with high purity and operational simplicity.

  • This method offers advantages over traditional approaches, such as shorter reaction times (30–45 minutes vs. several hours), lower temperatures (60 °C vs. 80 °C or higher), and eco-friendly catalyst reuse up to five cycles, making it suitable for both academic and industrial applications.

Entry Catalyst and Solvent Temperature Time Yield (%) Reference
1 1-Butyl-3-methylimidazolium bromide ([Bmim]Br), solvent-free 80 °C 4–5 h 72–98
2 Triethylammonium hydrogen sulfate ([Et3NH][HSO4]), solvent-free 60 °C 30–45 min 90–96

Introduction of Methyl Groups at N-1 and N-3 Positions

Methylation of the pyrazolo[3,4-b]pyridine ring at nitrogen atoms is typically achieved via selective alkylation using methyl iodide or dimethyl sulfate under basic conditions. The regioselectivity is controlled by reaction conditions and the electronic nature of the ring nitrogen atoms.

  • Literature reports indicate that 1,3-dimethylation can be performed after ring formation by treating the pyrazolo[3,4-b]pyridine intermediate with methylating agents in the presence of mild bases such as potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO).

Installation of the Sulfonyl Fluoride Group at the 5-Position

The sulfonyl fluoride group is introduced via sulfonylation reactions, often starting from a 5-bromo or 5-iodo substituted pyrazolo[3,4-b]pyridine intermediate, followed by substitution with sulfonyl fluoride reagents.

  • A representative synthetic route involves:

    • Halogenation at the 5-position of 1,3-dimethyl-pyrazolo[3,4-b]pyridine to afford 5-bromo or 5-iodo derivatives.

    • Copper-catalyzed coupling reactions with sulfonyl fluoride precursors or sulfonamide derivatives, using potassium carbonate as base in isopropanol solvent, to yield 5-sulfonyl fluoride substituted products.

  • This approach is supported by the synthesis of related 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives and their subsequent coupling with sulfonamide derivatives, yielding sulfonyl-functionalized pyrazolo[3,4-b]pyridines in moderate to good yields (typically 70–85%).

Alternative Synthetic Strategies

  • Ring cleavage methodologies of (aza)indoles have been reported to construct substituted pyridines with sulfone groups, which could be adapted for pyrazolo[3,4-b]pyridine sulfonyl fluoride synthesis by tailoring the substituents and reaction conditions.

  • The use of 3-aminopyrazole as a nucleophile reacting with 1,3-biselectrophiles to form the pyrazolo[3,4-b]pyridine ring system is a classical approach, which can be modified to introduce sulfonyl fluoride groups post-ring formation.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes References
1 Multicomponent ring formation 3-methyl-1-phenyl-1H-pyrazole-5-amine, aldehyde, 3-oxo-3-phenylpropanenitrile; [Et3NH][HSO4], 60 °C, solvent-free 90–96 Efficient, mild, eco-friendly catalyst
2 N-Methylation Methyl iodide or dimethyl sulfate; K2CO3; DMF/DMSO 75–85 Regioselective methylation at N1 and N3 General synthetic practice
3 Halogenation at C-5 NBS or NIS; DMF; room temperature 80–90 Prepares for sulfonylation
4 Copper-catalyzed coupling with sulfonyl fluoride precursors CuI, K2CO3, i-PrOH, reflux 70–85 Introduces sulfonyl fluoride group

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can result in the formation of a sulfonamide derivative.

Scientific Research Applications

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its ability to inhibit certain enzymes and proteins.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound may also interact with specific receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Reactivity : Sulfonyl chlorides are more electrophilic and prone to hydrolysis, whereas fluorides exhibit slower hydrolysis rates, favoring prolonged reactivity in aqueous environments.
  • Applications : Sulfonyl chlorides are common in traditional synthesis, while fluorides are increasingly used in chemoproteomics and activity-based protein profiling.

Pyrazolo[3,4-b]pyridine Carboxylate Derivatives

Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Table 1, Compound 5 in ) highlights the structural versatility of this core.

Compound Substituents Molecular Formula Key Findings
Ethyl 4-(phenylamino)-1-phenyl-pyrazolo-pyridine-5-carboxylate Phenyl, ethyl carboxylate C₂₂H₂₁N₅O₂ Demonstrated antiviral potential; synthesized via nucleophilic substitution
Sulfonyl fluoride derivative Sulfonyl fluoride C₈H₈FN₃O₂S Expected utility in covalent inhibitor design (inference from halogen chemistry)

Key Differences :

  • Functional Groups : Carboxylates enable hydrogen bonding and ionic interactions, favoring antiviral activity , while sulfonyl groups facilitate covalent bond formation with biological targets.
  • Synthesis : Carboxylates are synthesized via nucleophilic aromatic substitution , whereas sulfonyl halides require sulfonation followed by halogenation.

Methanamine Derivatives

{1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (CAS 1193389-92-2) exemplifies amino-substituted analogs.

Compound Molecular Formula Molecular Weight Applications
{1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine C₉H₁₂N₄ 176.22 Potential building block for bioactive molecules; primary amine enables conjugation
Sulfonyl fluoride derivative C₈H₈FN₃O₂S ~229.23 Likely used as a warhead in enzyme inhibitors

Key Differences :

  • Reactivity : Methanamine derivatives participate in amide or imine formation , whereas sulfonyl fluorides target nucleophilic residues (e.g., serine, cysteine).

Other Heterocyclic Systems

Pyrrolo[3,4-b]pyridine (3) and imidazo[1,5-a]pyridine (4) represent structurally distinct but related heterocycles.

Compound Core Structure Key Synthesis Steps
Pyrrolo[3,4-b]pyridine (3) Fused pyrrole-pyridine Formed via cyclization; intermediate for tricyclic compounds
Imidazo[1,5-a]pyridine (4) Fused imidazole-pyridine Reacts with carbanions; nitro group removal finalizes structure

Key Differences :

  • Electronic Properties : Pyrazolo-pyridines are electron-deficient, favoring electrophilic substitutions, whereas pyrrolo/imidazo-pyridines exhibit varied electron densities.
  • Applications : Pyrazolo-pyridines are prioritized in medicinal chemistry, while pyrrolo/imidazo derivatives are explored in materials science .

Biological Activity

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic areas, supported by relevant data tables and case studies.

  • IUPAC Name : 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride
  • Molecular Formula : C8H8N3O2S
  • Molecular Weight : 228.23 g/mol
  • SMILES : CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)F)C

Synthesis

The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride typically involves the reaction of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine with sulfonyl fluoride under controlled conditions. The following general synthetic route can be outlined:

  • Starting Material : 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine
  • Reagent : Sulfonyl fluoride (e.g., chlorosulfonic acid)
  • Conditions : Low temperature to avoid decomposition.

The biological activity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride is primarily attributed to its ability to interact with various biological targets through covalent bonding. The sulfonyl group is known to participate in nucleophilic substitution reactions, which can modify the activity of enzymes and receptors.

Target Enzymes and Pathways

Research indicates that this compound may inhibit specific protein kinases involved in disease pathways. For instance:

Enzyme TargetIC50 (µM)Reference
DYRK1A11
CDK50.41
GSK-31.5

These targets are critical in diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

A study evaluated the efficacy of pyrazolo derivatives against various cancer cell lines. The results indicated that compounds similar to 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride exhibited significant cytotoxicity and induced apoptosis in tumor cells.

Neuroprotective Effects

In a model for Alzheimer's disease, derivatives of pyrazolo compounds demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for cognitive enhancement therapies.

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